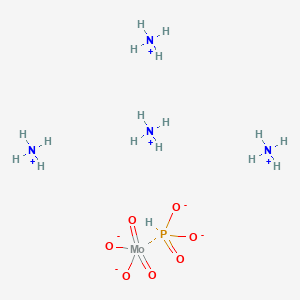

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium

説明

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium is an inorganic salt of phosphomolybdic acid with the chemical formula (NH₄)₃PMo₁₂O₄₀. It is a well-known heteropolymetalate of the Keggin structural class. This compound is recognized for its yellow crystalline appearance and has a molar mass of 1876.35 g/mol . It has found numerous applications in various fields due to its unique properties.

特性

IUPAC Name |

tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNQTQIEOTWZFO-UHFFFAOYSA-Q | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16MoN4O7P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium can be synthesized by heating ammonium orthomolybdate with phosphoric acid and nitric acid. The reaction yields ammonium nitrate, water, and a yellow precipitate of ammonium phosphomolybdate . The reaction is as follows: [ 12 (NH₄)₆Mo₇O₂₄(H₂O)₄ + 7 Na₂HPO₄(H₂O) + 65 HNO₃ \rightarrow 7 (NH₄)₃Mo₁₂PO₄₀ + 51 NH₄NO₃ + 14 NaNO₃ + 56 H₂O ]

化学反応の分析

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: The compound can act as an oxidizing agent due to the presence of molybdenum in its structure.

Reduction: Under certain conditions, the molybdenum in ammonium phosphomolybdate can be reduced from Mo(VI) to Mo(V).

Substitution: The compound can participate in substitution reactions where its ammonium ions are replaced by other cations.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of ammonium phosphomolybdate can lead to the formation of mixed-valence compounds .

科学的研究の応用

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium has a wide range of scientific research applications, including:

作用機序

The mechanism by which ammonium phosphomolybdate exerts its effects involves its redox activity. The compound can act as an electron reservoir, facilitating electron transfer processes. The molecular targets and pathways involved include the participation of bridging oxygen atoms with reduced metal ion Mo(V) and nearest oxidized Mo(VI) partner . This redox activity is crucial for its applications in catalysis and other fields.

類似化合物との比較

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium can be compared with other similar compounds, such as:

- Ammonium molybdophosphate

- Triammonium 12-molybdophosphate

These compounds share similar structural features but differ in their specific applications and properties. This compound is unique due to its robust electron reservoir capability and its wide range of applications in various fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。